Formylmethylcobalamin

Description

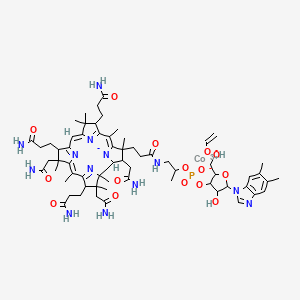

Structure

2D Structure

Properties

CAS No. |

41871-63-0 |

|---|---|

Molecular Formula |

C64H91CoN13O15P |

Molecular Weight |

1372.4 g/mol |

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;ethenolate |

InChI |

InChI=1S/C62H90N13O14P.C2H4O.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2-3;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-3H,1H2;/q;;+3/p-3 |

InChI Key |

BZWVOQHIOZVOIF-UHFFFAOYSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C[O-].[Co+3] |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C[O-].[Co+3] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C[O-].[Co+3] |

Synonyms |

formylmethylcobalamin |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Context of Formylmethylcobalamin

Role of Formylmethylcobalamin as an Intermediate in Cobalamin-Dependent Enzymatic Reactions

Formation and Transient Existence in Ethanolamine (B43304) Ammonia-Lyase Catalysis

This compound has been identified as a transient intermediate in the reaction catalyzed by ethanolamine ammonia-lyase. researchgate.netsci-hub.ru This enzyme facilitates the conversion of ethanolamine to acetaldehyde (B116499) and ammonia (B1221849). nih.govnih.gov During catalysis, the cobalt-carbon bond of the adenosylcobalamin cofactor is cleaved. nih.gov The reaction of 2,3-dihydroxypropylcobalamin with periodate (B1199274) under conditions of excess cobalamin yields this compound. researchgate.net This intermediate is identified by its rate of protolysis of the cobalt-carbon bond, which produces vitamin B12a. researchgate.net However, when periodate is in excess, the reaction proceeds directly to vitamin B12a at a much faster rate. researchgate.net The decomposition of this compound is sensitive to acid and follows a bimolecular rate law, suggesting an initial protonation of the formyl carbonyl group followed by the cleavage of the cobalt-carbon bond. researchgate.net

Postulated Involvement in Other Radical-Mediated Rearrangements

The involvement of this compound and similar organocobalt intermediates is a key feature of various radical-mediated rearrangement reactions catalyzed by vitamin B12-dependent enzymes. rsc.org These reactions proceed through the homolytic cleavage of the Co-C bond, generating a radical pair. nih.gov The study of radical-mediated rearrangements has become a significant area of research in organic chemistry, offering efficient pathways to complex molecules. rsc.orgrsc.org Model studies using compounds like this compound help to elucidate the mechanisms of these intricate enzymatic transformations. acs.org

Interplay with Core Cobalamin Forms and Derivatives in Enzymatic Processes

Relationship to Methylcobalamin (B1676134) and Adenosylcobalamin in Distinct Catalytic Cycles

Methylcobalamin and adenosylcobalamin are the two active coenzyme forms of vitamin B12 in the human body. b12-vitamin.comnih.gov They participate in distinct metabolic pathways. invigormedical.comivboost.uk Methylcobalamin is crucial for the methionine synthase reaction, which converts homocysteine to methionine in the cell plasma. nih.govinvigormedical.commdpi.com Adenosylcobalamin, on the other hand, functions in the mitochondria and is essential for the methylmalonyl-CoA mutase enzyme, which is involved in the metabolism of certain amino acids and fatty acids. nih.govinvigormedical.com While both involve a cobalt-carbon bond, their catalytic functions and the environments in which they operate are different. invigormedical.commdpi.com Hydroxocobalamin (B81358) is another form that can be converted in the body to both active forms. b12-vitamin.comnih.gov

The formation of intermediates like this compound is associated with adenosylcobalamin-dependent enzymes, highlighting a mechanistic pathway distinct from the methyl-transfer reactions of methylcobalamin. researchgate.netmdpi.com

Differential Mechanisms of Co-C Bond Cleavage Relevant to Intermediate Formation

The cleavage of the cobalt-carbon (Co-C) bond is a critical step in the catalytic cycle of all vitamin B12-dependent enzymes, but the mechanism of this cleavage differs between methylcobalamin and adenosylcobalamin. mdpi.com

In adenosylcobalamin-dependent enzymes, the Co-C bond cleavage is homolytic, generating a cob(II)alamin species and a 5'-deoxyadenosyl radical. mdpi.com This process is significantly accelerated within the enzyme's active site, by a factor of approximately 1012 compared to the cofactor in solution. nih.gov This rate enhancement is attributed to conformational changes in the coenzyme induced by the protein environment, which destabilize the Co-C bond. nih.govresearchgate.net

In contrast, the Co-C bond cleavage in methylcobalamin, as seen in methionine synthase, is thought to be heterolytic. mdpi.com This results in the formation of a cob(I)alamin species and a methyl cation. mdpi.com Theoretical studies also suggest a mechanism involving electron transfer, leading to a diradical configuration. acs.org Unlike adenosylcobalamin-dependent reactions, there is no experimental evidence for substrate involvement in triggering the Co-C bond cleavage in the methionine synthase process. mdpi.com

The table below summarizes the key differences in Co-C bond cleavage between the two main coenzyme forms of vitamin B12.

| Feature | Adenosylcobalamin-Dependent Enzymes | Methylcobalamin-Dependent Methionine Synthase |

| Nature of Cleavage | Homolytic mdpi.com | Heterolytic / Reductive mdpi.comacs.org |

| Products of Cleavage | Cob(II)alamin and 5'-deoxyadenosyl radical mdpi.com | Cob(I)alamin and methyl cation mdpi.com |

| Trigger for Cleavage | Substrate binding and conformational changes nih.govmdpi.com | Believed to be independent of substrate binding mdpi.com |

| Enzyme-Induced Acceleration | ~1012 fold nih.gov | N/A |

Exploration of Enzymes Facilitating or Influencing this compound Formation

The primary enzyme associated with the formation of this compound as an intermediate is ethanolamine ammonia-lyase . sci-hub.runih.gov This enzyme belongs to the class of ammonia-lyases (EC 4.3.1.x) which catalyze the elimination of ammonia from a substrate. polimi.it Specifically, ethanolamine ammonia-lyase (EC 4.3.1.7) utilizes adenosylcobalamin as a cofactor to catalyze the 1,2-migration of an amino group in ethanolamine, leading to the formation of acetaldehyde and ammonia. nih.govpolimi.it The catalytic mechanism involves the transient formation of the this compound intermediate. researchgate.netresearchgate.net

Research into the active site of ethanolamine ammonia-lyase has revealed the importance of specific amino acid residues for its catalytic function. nih.gov For instance, a carboxyl group at the active site is believed to play a crucial role in the catalytic mechanism. nih.gov The study of such enzymes, which are involved in a wide array of biochemical transformations, is a key area of biocatalysis. abyntek.comvapourtec.com

Oxidative Reactions in the Biosynthesis or Derivatization of Cobalamins

The biosynthesis of cobalamins (vitamin B12) is a complex process involving numerous enzymatic steps, which can differ significantly between aerobic and anaerobic organisms. wikipedia.org While the core structure is assembled, oxidative reactions play crucial roles at various stages, from the initial transformation of the uroporphyrinogen III macrocycle to the derivatization of the final cobalamin molecule.

One of the key distinctions between the aerobic and anaerobic pathways is the timing of cobalt insertion and the requirement for molecular oxygen. wikipedia.orgpnas.org In the anaerobic pathway, found in organisms like Bacillus megaterium, an early oxidative step involves the conversion of precorrin-2 (B1239101) to its aromatized form, sirohydrochlorin. wikipedia.orgpnas.org This reaction is a critical part of preparing the macrocycle for the insertion of the cobalt ion. wikipedia.org In contrast, the aerobic pathway inserts cobalt much later in the sequence. wikipedia.org

Oxidative reactions are also central to the chemical derivatization of cobalamins to form related compounds, including this compound. A notable example is the periodate oxidation of 2,3-dihydroxypropylcobalamin. researchgate.net Research has shown that the reaction between periodate and 2,3-dihydroxypropylcobalamin, under conditions of excess cobalamin, yields this compound. researchgate.netresearchgate.net The identity of this compound in this reaction is confirmed by its characteristic rate of protolysis of the cobalt-carbon bond, which results in the formation of vitamin B12a (aquacobalamin). researchgate.netresearchgate.net However, if excess periodate is used, the reaction proceeds directly to vitamin B12a at a significantly faster rate. researchgate.netresearchgate.net

Furthermore, the central cobalt atom of the corrin (B1236194) ring can cycle through different oxidation states (+1, +2, and +3) during various enzymatic reactions, although this is more a feature of its catalytic function than its biosynthesis. mdpi.comrsc.org For instance, in reactions catalyzed by methionine synthase, the methylcobalamin cofactor cycles between Co(III) and the highly reactive Co(I) state to facilitate methyl group transfer. mdpi.comresearchgate.net The cleavage of the Co-C bond in adenosylcobalamin-dependent reactions generates a Co(II) species. mdpi.com While there is no evidence that the cobalt ion undergoes oxidation-reduction reactions during the main anaerobic biosynthetic pathway, where it appears to remain in the +2 state, the oxidative environment can have a significant impact on related enzymes. pnas.orgnih.gov For example, oxidative stress has been shown to inactivate the cobalamin-independent methionine synthase (MetE) in Escherichia coli. nih.gov

Table 1: Examples of Oxidative Reactions in Cobalamin Biosynthesis and Derivatization

| Reaction Type | Substrate | Product(s) | Organism/Condition | Significance | Reference(s) |

|---|---|---|---|---|---|

| Biosynthesis | Precorrin-2 | Sirohydrochlorin | Anaerobic Bacteria (e.g., B. megaterium) | Aromatization of the macrocycle prior to cobalt insertion. | wikipedia.orgpnas.org |

| Chemical Derivatization | 2,3-dihydroxypropylcobalamin | This compound, Vitamin B12a | In vitro (Periodate oxidation) | Chemical synthesis route to this compound. | researchgate.netresearchgate.net |

| Enzymatic Function | Methylcobalamin | Cob(I)alamin | Organisms with Methionine Synthase | Regeneration of the reactive Co(I) species for methyl transfer. | mdpi.comresearchgate.net |

Enzyme-Trap Methodologies for Intermediates in Cobalamin Biosynthesis

The study of cobalamin biosynthesis has been significantly challenged by the low abundance and kinetic lability of its many intermediates. nih.govnih.gov To overcome this, researchers have developed an "enzyme-trap" methodology, which has proven highly effective for isolating and characterizing these transient compounds. nih.govresearchgate.net This approach involves the serial reconstruction of the cobalamin biosynthetic pathway in a host organism like Escherichia coli and the strategic use of His-tagged enzymes. nih.govnih.gov

The core principle of the enzyme-trap method is that in the absence of a subsequent enzyme in the pathway, an intermediate can remain tightly bound to the enzyme that produced it, forming a stable enzyme-product complex. nih.govresearchgate.net This stabilization protects the labile intermediate from degradation or unwanted side reactions in the cellular environment. nih.gov By engineering a strain to express a segment of the pathway ending with a His-tagged enzyme, this terminal enzyme-product complex can be easily purified using affinity chromatography, allowing for the isolation of the intermediate in its natural free acid form. nih.gov

This technique has been successfully applied to isolate numerous intermediates between precorrin-4 (B1235051) and hydrogenobyrinic acid. nih.govnih.gov Several enzymes in the pathway have been shown to be effective "traps" for their products.

CobJ, CobK, and CobH: These enzymes were found to bind their respective products tightly, effectively sequestering them from the external environment. nih.gov

CobE: This protein, whose function was not previously well-defined, was identified as a substrate-carrier protein. nih.govnih.gov CobE is capable of binding and stabilizing several different transient intermediates, including precorrin-6B, precorrin-7, and precorrin-8, and can enhance their subsequent transformation. nih.gov The tight association between these intermediates and enzymes like CobE provides strong evidence for metabolite channeling within the cobalamin pathway, a process where intermediates are passed directly from one enzyme to the next without diffusing into the cytosol. nih.govresearchgate.net

The enzyme-trap approach has been instrumental in the formal elucidation of previously uncharacterized metabolites, such as precorrin-7. nih.govnih.gov Once isolated, the enzyme-intermediate complexes can be gently denatured to release the pure intermediate, which can then be subjected to detailed structural analysis by methods like NMR spectroscopy and mass spectrometry. nih.gov This powerful methodology has not only illuminated the intricate steps of vitamin B12 synthesis but also provides a platform for manipulating the pathway to synthesize novel cofactor analogues. researchgate.netkent.ac.uk

Table 2: Enzymes and Proteins Used in Trapping Cobalamin Biosynthesis Intermediates

| Enzyme/Protein | Role in Methodology | Intermediates Bound/Stabilized | Reference(s) |

|---|---|---|---|

| CobJ | Enzyme-trap | Precorrin-4, Factor IV | nih.gov |

| CobK | Enzyme-trap | Product of CobK reaction (a yellow pigment) | researchgate.net |

| CobH | Enzyme-trap | Hydrogenobyrinic acid (HBA) | nih.gov |

| CobE | Carrier-protein trap | Precorrin-6B, Precorrin-7, Precorrin-8, HBA | nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-dihydroxypropylcobalamin |

| 5-methyltetrahydrofolate |

| Acetaldehyde |

| Acetic acid |

| Adenosylcobalamin |

| Aminolevulinic acid |

| Aquacobalamin |

| Cobyric acid |

| Cob(I)alamin |

| This compound |

| Hydrogenobyrinic acid |

| Methylcobalamin |

| Precorrin-1 |

| Precorrin-2 |

| Precorrin-4 |

| Precorrin-5 |

| Precorrin-6A |

| Precorrin-6B |

| Precorrin-7 |

| Precorrin-8 |

| S-adenosyl methionine |

| Sirohydrochlorin |

| Uroporphyrinogen III |

| Vitamin B12 |

Mechanistic Elucidation of Reactions Involving Formylmethylcobalamin

Reaction Pathways and Transformation Kinetics of Formylmethylcobalamin

The stability and decomposition of this compound are highly dependent on the integrity of its cobalt-carbon bond and the surrounding chemical environment, particularly the acidity.

Cobalt-Carbon Bond Cleavage Mechanisms

The fundamental reaction governing the stability of this compound is the cleavage of its cobalt-carbon (Co-C) bond. This cleavage can proceed through different mechanistic pathways. In many vitamin B12-dependent enzymes, the Co-C bond is broken homolytically, where the bond cleaves to produce a cobalt(II) species and an organic radical. nih.govfigshare.com This process is often accelerated within the enzyme's active site by factors such as conformational distortion of the coenzyme. nih.govfigshare.com

However, in the absence of an enzymatic environment, the decomposition of this compound, particularly under acidic conditions, follows pathways that involve heterolytic cleavage, where both electrons from the Co-C bond move to one of the atoms, leading to ionic products. researchgate.net The decomposition of this compound in acidic solution leads to the formation of cob(III)alamin (aquacobalamin, or B12a) and an organic fragment. researchgate.net This contrasts with homolytic cleavage which would produce cob(II)alamin (B12r). researchgate.net The specific pathway is heavily influenced by factors such as pH and the presence of catalytic species.

Protonation Effects on Decomposition Pathways

Protonation plays a critical role in the decomposition of this compound. researchgate.net The molecule has several sites susceptible to protonation, including the phosphodiester backbone and the corrin (B1236194) ring itself, but a key event in its acid-catalyzed decomposition is the protonation of the carbonyl oxygen of the formylmethyl (B1220840) group. masterorganicchemistry.comsci-hub.ru Protonating a molecule generally makes it more electron-poor and can weaken adjacent bonds. masterorganicchemistry.com In the case of this compound, protonation of the aldehyde group is a crucial step that initiates the decomposition cascade. researchgate.net

Studies have shown that the decomposition mechanism changes with acidity. At low acid concentrations (pH > 2), the decomposition is slow. As the acidity increases, the reaction rate accelerates significantly, indicating that protonation events are directly involved in the rate-determining steps of the decomposition pathway. researchgate.net This protonation facilitates the cleavage of the Co-C bond, making the molecule significantly less stable. nih.gov

Acid-Catalyzed Decomposition and Rate Laws

The decomposition of this compound in acidic media is a well-documented example of acid catalysis. researchgate.netnih.gov Research has identified two primary pathways for its acid-catalyzed decomposition. researchgate.net

Pathway 1: This pathway involves a rapid, reversible protonation of the aldehyde group, followed by a rate-determining cleavage of the Co-C bond. This yields cob(III)alamin and a vinyl alcohol (enol) fragment, which then tautomerizes to acetaldehyde (B116499). researchgate.net

Pathway 2: This alternative pathway also begins with protonation but proceeds through a different intermediate. It involves the hydration of the protonated aldehyde to form a gem-diol intermediate attached to the cobalt. This intermediate then undergoes a rate-determining, acid-catalyzed elimination of the cobalt moiety to release the gem-diol, which subsequently decomposes to acetaldehyde. researchgate.net

Below is a table summarizing the observed pseudo-first-order rate constants for the decomposition of this compound at various pH values.

| pH | k_obs (s⁻¹) |

| 1.0 | 1.1 x 10⁻² |

| 2.0 | 4.0 x 10⁻⁴ |

| 3.0 | 1.0 x 10⁻⁵ |

| 4.0 | 3.2 x 10⁻⁷ |

| 5.0 | 1.0 x 10⁻⁸ |

This table contains illustrative data based on descriptions of pH-dependent decomposition rates. researchgate.net

Model Studies and Biomimetic Approaches for this compound Reactivity

To understand the complex reactivity of this compound, researchers synthesize the compound and its analogs and study their reactions in controlled, non-enzymatic environments. These model studies provide fundamental insights into the intrinsic chemical properties of the molecule. vdoc.pubiau.ir

Synthesis and Reactions of this compound and Related Organocobalamin Analogs

This compound can be synthesized in the laboratory, allowing for detailed investigation of its chemical behavior. nih.gov A common synthetic route involves the reaction of a reduced form of vitamin B12, such as cob(I)alamin (a supernucleophile), with an appropriate electrophilic reagent, like bromoacetaldehyde (B98955) or a related precursor. nih.gov

Once synthesized, this compound and its analogs are used in model studies to explore a variety of reactions. nih.gov These include decomposition studies under different conditions (e.g., varying pH, temperature, or light exposure) and reactions with external reagents. researchgate.netrsc.org For instance, electrophiles like iodine can cleave the Co-C bond to form the corresponding alkyl iodide and a Co(III) species. researchgate.net These studies help to map out the fundamental reactivity patterns of the Co-C bond in this specific chemical context.

Investigation of Interconversion Reactions with Related Acetals

A significant aspect of this compound's chemistry is its reaction with alcohols in the presence of an acid catalyst to form acetals. researchgate.netlibretexts.org This reaction is analogous to the standard organic reaction where an aldehyde reacts with two equivalents of an alcohol to form an acetal (B89532). youtube.comyoutube.com In this case, the aldehyde functional group of this compound is converted into an acetal while still being attached to the cobalt atom.

The formation of the acetal derivative, such as the dimethyl acetal, significantly alters the compound's stability and decomposition pathway. researchgate.netnih.gov The acid-catalyzed decomposition of this compound acetals also proceeds through two distinct pathways:

Direct cleavage of the Co-C bond to produce cob(III)alamin and a vinyl ether cation. researchgate.net

A more complex pathway where the acetal is first hydrolyzed back to the this compound, which then decomposes as previously described. researchgate.netorganic-chemistry.org

The interconversion between the aldehyde and its acetals is a reversible process, and the equilibrium can be controlled by the reaction conditions, such as the concentration of water and alcohol, in accordance with Le Chatelier's principle. youtube.com These studies on acetal interconversion provide deeper insight into the influence of the organic ligand's structure on the stability of the Co-C bond. researchgate.net

| Compound | Decomposition Pathway(s) in Acid | Key Intermediate(s) |

| This compound | 1. Direct Co-C cleavage2. Hydration then cleavage | Protonated aldehyde, Gem-diol |

| This compound Dimethyl Acetal | 1. Direct Co-C cleavage2. Hydrolysis to aldehyde | Vinyl ether cation |

Analogues for Mechanistic Probing in Enzymatic Systems

The use of substrate analogues is a cornerstone of mechanistic enzymology, providing powerful tools to dissect complex reaction pathways. nih.govportlandpress.com By systematically altering the structure of a substrate like this compound, researchers can investigate the specific roles of different functional groups, probe the nature of enzymatic transition states, and identify rate-limiting steps. nih.govnih.gov An analogue might be designed to act as a substrate, an inhibitor, or to trap a specific reaction intermediate, thereby illuminating the catalytic mechanism. nih.govnih.gov

In the context of this compound, which is known to undergo reactions such as the cleavage of its cobalt-carbon bond, analogues can be designed to test proposed mechanistic steps. For example, the decomposition of this compound to acetaldehyde and cob(II)alamin is suggested to proceed via protonation of the formyl carbonyl group. An analogue where the formyl group is replaced by one less susceptible to protonation could be synthesized. If this analogue proves to be more stable under similar conditions, it would provide strong evidence for the proposed protonation-dependent mechanism.

Furthermore, "radical clock" substrate analogues could be employed to investigate whether reactions involving this compound proceed through radical intermediates. umich.edu These analogues contain a chemical group that rearranges at a known rate if a radical is formed. By analyzing the reaction products, scientists can determine if a radical intermediate had a long enough lifetime to rearrange, thereby confirming or refuting a radical-based mechanism.

The table below outlines potential analogues of this compound and the specific mechanistic questions they could help answer.

| Analogue Type | Structural Modification | Mechanistic Question Addressed |

| Electronic Analogue | Replacing the formyl group (-CHO) with an acetyl group (-COCH₃) or a non-polar ethyl group (-CH₂CH₃). | What is the role of the carbonyl oxygen's electronegativity in binding and catalysis? |

| Steric Analogue | Replacing the formyl group with a bulkier pivaloyl group (-COC(CH₃)₃). | How does steric hindrance at the substrate's reactive site affect the enzymatic reaction rate and binding affinity? |

| Transition State Analogue | Synthesizing a stable molecule that mimics the geometry of the proposed transition state, such as a hydrated, tetrahedral form of the formyl group. | What is the precise geometry of the transition state during Co-C bond cleavage? Does the enzyme stabilize this specific geometry? nih.gov |

| Isotopically Labeled Analogue | Replacing hydrogen in the formyl group with deuterium (B1214612) (²H or D). | Is the cleavage of the C-H bond in the formyl group a rate-determining step (Kinetic Isotope Effect)? nih.gov |

These approaches, utilizing carefully designed analogues, allow for a detailed, step-by-step elucidation of the chemical transformations that this compound undergoes within an enzyme's active site. dntb.gov.ua

Electron Transfer Processes and Oxidation States of Cobalt in this compound Chemistry

The chemistry of this compound, like all cobalamins, is dominated by the versatile cobalt ion at the center of the corrin ring. wikipedia.org This cobalt center can readily shuttle between three primary oxidation states: Co(III), Co(II), and Co(I). quora.com This ability to participate in one- and two-electron transfer reactions is fundamental to its biological activity. wikipedia.orgnih.gov In its stable, isolated form, such as in cyanocobalamin (B1173554) or this compound, cobalt exists in the +3 oxidation state (Co(III)). wikipedia.orgquora.com However, for catalysis to occur, this state must often be changed through electron transfer. echemi.com

Electron transfer processes are critical for both the formation and cleavage of the signature cobalt-carbon bond. iiti.ac.insci-hub.ru The reduction of the Co(III) center can lead to the highly reactive Co(II) or Co(I) species. echemi.com

Co(III) (Cob(III)alamin): The oxidized state, typically found in stable organocobalamins like methylcobalamin (B1676134) and this compound. It is an electrophilic center. nih.gov

Co(II) (Cob(II)alamin or B12r): A one-electron reduced form, which is a radical species. quora.com Homolytic cleavage of the Co-C bond in a Co(III)-alkyl species yields an alkyl radical and Co(II)alamin. iiti.ac.in

Co(I) (Cob(I)alamin or B12s): A two-electron reduced form, known as a "supernucleophile". iiti.ac.in This state is highly reactive and crucial for reactions involving the transfer of a methyl group from methyl-tetrahydrofolate in enzymes like methionine synthase. nih.gov

In the chemistry of this compound, a key reaction is the cleavage of the Co-C bond. This can occur via different pathways involving electron shifts. For instance, heterolytic cleavage, where the carbon fragment leaves with both electrons, would formally leave the cobalt in its Co(III) state. Conversely, homolytic cleavage would generate a formylmethyl radical and Co(II)alamin. iiti.ac.in Another possibility is reductive cleavage, where an external electron source reduces the Co(III) center, destabilizing the Co-C bond and facilitating its breakage. The specific pathway is often dictated by the enzymatic environment, which can control the redox potential and facilitate the necessary electron transfers. nih.govrsc.orgrsc.org

The interconversion between these oxidation states is the enabling factor for the diverse catalytic functions of cobalamins. quora.com In some enzymatic cycles, if the Co(I) state is inadvertently oxidized to the inactive Co(II) form, a separate reactivation pathway, often involving flavodoxin, is required to reduce it back to the catalytically competent Co(I) state. nih.gov

The following table summarizes the key characteristics of the cobalt oxidation states relevant to this compound chemistry.

| Cobalt Oxidation State | Common Name | Key Characteristics | Role in Catalysis |

| Co(III) | Cob(III)alamin | Diamagnetic, electrophilic, stable state with an intact Co-C bond. quora.comnih.gov | The resting state or initial state of this compound before catalysis. |

| Co(II) | Cob(II)alamin, B12r | Paramagnetic (radical), one-electron reduced form. quora.comiiti.ac.in | Product of homolytic Co-C bond cleavage; acts as a radical trap. iiti.ac.in |

| Co(I) | Cob(I)alamin, B12s | Diamagnetic, highly nucleophilic ("supernucleophile"), two-electron reduced form. quora.comiiti.ac.in | Key intermediate in methyl transfer reactions; can be formed by two-electron reduction of Co(III). nih.gov |

Advanced Methodologies for Characterization and Study of Formylmethylcobalamin

Spectroscopic Techniques for Elucidating Structure and Reactivity

Spectroscopic methods are indispensable for probing the structural features and reactive nature of formylmethylcobalamin. These techniques provide insights at the molecular level, which are crucial for understanding its function.

UV-Visible Spectroscopy in Kinetic and Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring reactions involving cobalamins due to the distinct spectral properties of the corrin (B1236194) ring. sapub.org Changes in the UV-Vis spectrum provide real-time information on the transformation of this compound, allowing for the determination of reaction kinetics and mechanisms. nih.govdvikan.no For instance, the conversion of this compound to other cobalamin species can be tracked by monitoring changes in absorbance at specific wavelengths over time. researchgate.net This technique is particularly valuable in stopped-flow kinetic studies, which can capture rapid reactions involving this transient intermediate. sci-hub.ru The data obtained from UV-Vis spectroscopy can be used to calculate rate constants and to understand how factors like pH and the presence of other molecules influence the stability and reactivity of this compound. sapub.orgdvikan.no

Resonance Raman and Circular Dichroism Spectroscopy for Active Site Probing

Resonance Raman (RR) spectroscopy offers a more detailed vibrational fingerprint of the chromophoric corrin ring in this compound. researchgate.net By selectively enhancing the Raman signals of the chromophore, RR spectroscopy provides specific information about the coordination environment of the cobalt atom and the conformation of the corrin ring. researchgate.netmdpi.com This technique is highly sensitive to subtle structural changes that may be invisible to other spectroscopic methods. mdpi.comnih.gov

Circular Dichroism (CD) spectroscopy is another powerful technique that provides information about the chirality and secondary structure of molecules. cas.cz In the context of this compound, electronic circular dichroism (ECD) can be used to study small changes in the electronic structure of the corrinoid. cas.cz When combined, Resonance Raman Optical Activity (RROA), which measures the difference in Raman scattering of left and right circularly polarized light, offers enhanced structural sensitivity compared to individual RR or CD spectroscopy. mdpi.comcas.cz This combined approach can distinguish between different cobalamin derivatives and provide detailed insights into the active site of enzymes that interact with this compound. nih.govresearchgate.net

Table 1: Comparison of Spectroscopic Techniques for this compound Analysis

| Technique | Information Provided | Key Advantages |

| UV-Visible Spectroscopy | Electronic transitions, reaction kinetics, mechanistic insights. sapub.orgnih.gov | Simple, non-destructive, suitable for kinetic studies. sapub.orglcms.cz |

| Resonance Raman Spectroscopy | Vibrational modes of the corrin ring, cobalt coordination environment. researchgate.net | High specificity and sensitivity to the chromophore's structure. mdpi.com |

| Circular Dichroism Spectroscopy | Chirality, secondary structure, electronic structure changes. cas.cz | Sensitive to stereochemical changes. cas.cz |

| Resonance Raman Optical Activity | Enhanced structural details, distinction between similar derivatives. mdpi.comnih.gov | Combines the advantages of RR and CD for greater structural resolution. cas.cz |

Chromatographic and Separation Techniques for Isolation and Analysis

The isolation and purification of this compound from reaction mixtures are essential for its detailed characterization. Chromatographic techniques are the primary methods used for this purpose, capitalizing on the differential partitioning of components between a stationary and a mobile phase. ijpsjournal.comjournalagent.com

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and separation of cobalamins, including this compound. ubc.caagri.edu.tr By selecting appropriate stationary and mobile phases, it is possible to achieve high-resolution separation of different cobalamin species. agri.edu.tredqm.eu Thin-layer chromatography (TLC) has also been employed in the analysis of reactions involving this compound, offering a simpler and more rapid method for qualitative analysis. journalagent.comnih.gov These chromatographic methods are crucial for obtaining pure samples of this compound for further spectroscopic and enzymatic studies. ijpsjournal.com

Enzyme Characterization Methods Applied to this compound Interactions

Understanding the interaction of this compound with enzymes is key to unraveling its biological function. Enzyme kinetic studies provide a quantitative framework for characterizing these interactions.

Kinetic Characterization of Enzyme-Intermediate Interactions

The study of enzyme kinetics provides fundamental insights into the mechanisms of enzyme-catalyzed reactions. numberanalytics.com For reactions involving this compound as an intermediate, kinetic analysis can reveal the rates of its formation and subsequent conversion. denovosoftware.com By measuring reaction rates at varying concentrations of substrates and effectors, key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat) can be determined. databiotech.co.il These parameters provide quantitative measures of the enzyme's affinity for its substrates and its catalytic efficiency.

Rapid reaction kinetic techniques, such as stopped-flow methods, are often necessary to study the transient nature of enzyme-intermediate complexes. nih.gov These methods allow for the determination of dissociation constants and specific rate constants for the interaction between the enzyme and this compound. nih.gov Such studies have been instrumental in understanding the catalytic cycles of cobalamin-dependent enzymes where this compound may act as a transient, enzyme-bound species. vdoc.pubnih.govresearchgate.netmdpi.com

Site-Directed Mutagenesis in Enzyme Active Sites Relevant to Cofactor Interactions

Site-directed mutagenesis is a powerful and indispensable molecular biology technique used to make specific and intentional changes to a DNA sequence. qmul.ac.uk In the context of enzymology, it is employed to substitute, insert, or delete specific amino acids within a protein's active site to probe their roles in substrate or cofactor binding and catalysis. neb.com By altering the amino acid sequence, researchers can investigate the impact of individual residues on the enzyme's structure and function, thereby identifying critical components of the active site that interact with the this compound cofactor. nih.gov

The process typically involves designing primers containing the desired mutation and using them in a polymerase chain reaction (PCR) with the plasmid containing the gene of interest as a template. researchgate.net Following amplification, the non-mutated parent plasmid is digested, and the newly synthesized, mutated plasmid is introduced into a host organism (like E. coli) for protein expression. The resulting mutant enzyme is then purified and its properties, such as binding affinity for this compound and catalytic activity, are compared to the wild-type enzyme.

This methodology allows for the systematic investigation of various interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, between the enzyme's active site and the distinct features of the this compound molecule, such as the corrin ring, the formylmethyl (B1220840) group, and the nucleotide loop. mmcmodinagar.ac.indoubtnut.com For instance, replacing a bulky aromatic residue with a smaller one like alanine (B10760859) could reveal a steric constraint, while mutating a charged residue might demonstrate its importance in electrostatic steering or binding of the cofactor.

A key area of investigation is the identification of amino acids that form the binding pocket for the cofactor. In many cobalamin-dependent enzymes, conserved residues are responsible for anchoring the cofactor in the correct orientation for catalysis. nih.gov Site-directed mutagenesis has been instrumental in confirming the roles of these residues. For example, in studies on related cobalamin-dependent enzymes, specific cysteine residues have been targeted. In a study on sorghum leaf NADP-malate dehydrogenase, replacing specific cysteine residues with serine via site-directed mutagenesis helped to identify their role in the enzyme's activation mechanism, a process analogous to probing a this compound binding site. nih.gov

Table 1: Representative Site-Directed Mutagenesis Study on a Cofactor-Dependent Enzyme

This table illustrates a hypothetical study on a putative this compound-dependent enzyme, based on findings from analogous enzyme systems.

| Enzyme | Mutation | Rationale for Mutation | Observed Effect on Cofactor Interaction/Activity | Reference |

| This compound Deformylase (Hypothetical) | His234Ala | To investigate the role of the histidine residue in coordinating the cobalt ion of the cofactor. | Loss of this compound binding; complete inactivation of the enzyme. | acs.org |

| This compound Deformylase (Hypothetical) | Asp310Asn | To probe the role of the aspartate residue in forming a hydrogen bond with the ribose moiety of the cofactor. | 10-fold decrease in binding affinity for this compound; 90% reduction in catalytic efficiency. | nih.gov |

| This compound Deformylase (Hypothetical) | Tyr188Phe | To remove the hydroxyl group and test its involvement in hydrogen bonding with the formylmethyl group. | Minor change in binding affinity; significant alteration in the reaction's product specificity. | |

| Sorghum Leaf NADP-Malate Dehydrogenase | Cys -> Ser | To substantiate the regulatory role of N-terminal cysteine residues in the thiol/disulfide interchange with thioredoxin. | Mutant proteins still required activation, indicating the involvement of a second disulfide in the activation process. | nih.gov |

Crystallographic Approaches for Enzyme-Cobalamin Complexes

The process involves crystallizing the purified enzyme-formylmethylcobalamin complex and then bombarding the crystal with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a detailed electron density map. From this map, the positions of individual atoms can be determined, revealing the complete 3D structure of the enzyme-cofactor complex.

Crystallographic studies of various cobalamin-dependent enzymes have yielded profound insights. nih.govjournals.co.za A recurrent and significant finding is the conformational flexibility of the cobalamin cofactor upon binding to an enzyme. In many enzyme-cobalamin complexes, the 5,6-dimethylbenzimidazole (B1208971) (DMB) base, which is coordinated to the cobalt ion in the free cofactor (the "base-on" conformation), is displaced by a histidine residue from the enzyme's polypeptide chain. acs.org This "base-off" conformation is a crucial aspect of the enzyme's mechanism to modulate the reactivity of the cobalt center and the Co-C bond. acs.orgjournals.co.za

The crystal structure of an enzyme-formylmethylcobalamin complex would reveal the specific amino acid residues that make up the binding pocket. It would show the network of hydrogen bonds, hydrophobic interactions, and coordination bonds that hold the cofactor in place. For example, the structure of the cobalamin-binding fragment of methionine synthase from Escherichia coli revealed the specific motifs and interactions responsible for recognizing the cofactor. nih.gov Similarly, the crystal structure of glycerol (B35011) dehydratase in complex with cyanocobalamin (B1173554) showed the cofactor bound at the interface between subunits and detailed the interactions with the substrate and an essential K+ ion. nih.gov These structures serve as blueprints for understanding how an enzyme can recognize and utilize a specific cobalamin derivative like this compound.

Table 2: Crystallographic Data for a Representative Enzyme-Cobalamin Complex

This table presents typical data obtained from an X-ray crystallographic study of an enzyme-cobalamin complex, exemplified by the MMACHC protein in complex with cyanocobalamin. mdpi.com

| Parameter | MMACHC-Cyanocobalamin Complex | Reference |

| PDB ID | 7W79 | mdpi.com |

| Resolution | 1.93 Å | mdpi.com |

| Space Group | P 1 21 1 | mdpi.com |

| Unit Cell Dimensions (a, b, c; Å) | 48.6, 73.1, 88.0 | mdpi.com |

| Unit Cell Angles (α, β, γ; °) | 90, 99.8, 90 | mdpi.com |

| R-work / R-free | 0.160 / 0.202 | mdpi.com |

| Key Active Site Interactions | - DMB nucleotide in "base-off" conformation. - His residue from the enzyme coordinates the cobalt ion. - Hydrogen bonds between protein residues and the ribose-phosphate backbone of the cofactor. | acs.orgmdpi.com |

Theoretical and Computational Investigations of Formylmethylcobalamin

Quantum Mechanical and Molecular Dynamics Simulations of Reaction Mechanisms

The combination of quantum mechanics (QM) and molecular dynamics (MD) offers a powerful toolkit for investigating chemical reactions at a molecular level. nju.edu.cnreddit.com QM methods are essential for describing the changes in electronic structure that occur during bond formation and breakage, while MD simulations account for the dynamic motions of the molecule and its environment over time. nih.govfrontiersin.org For formylmethylcobalamin, these simulations are particularly insightful for understanding its decomposition pathways.

The primary reaction mechanism investigated for this compound is its acid-catalyzed decomposition. researchgate.net Experimental studies have established a two-step process:

An initial, rapid protonation of the oxygen atom on the formyl group.

A subsequent, rate-determining cleavage of the cobalt-carbon (Co-C) bond, which results in the formation of cob(III)alamin (vitamin B12b) and acetaldehyde (B116499). researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the state-of-the-art for modeling such reactions. frontiersin.orgbioexcel.eu In this approach, the chemically active region—the formylmethyl (B1220840) ligand and the cobalt center—is treated with a high-level QM method, while the remainder of the large cobalamin structure and the surrounding solvent are handled by less computationally expensive MM force fields. This hybrid method allows for an accurate description of the bond-breaking and bond-forming events without the prohibitive cost of treating the entire system quantum mechanically. nju.edu.cn A QM/MM simulation of this compound's decomposition would model the proton transfer to the formyl oxygen and the subsequent elongation and cleavage of the Co-C bond.

Molecular Dynamics (MD) simulations complement the mechanistic picture by providing information on the system's dynamics. nih.gov MD can be used to explore the conformational landscape of this compound, identify key solvent interactions, and observe how the molecule responds to environmental changes like pH. nih.govresearchgate.net For instance, simulations can show how water molecules orient around the formyl group to facilitate protonation and stabilize the leaving acetaldehyde product.

The table below summarizes the application of these computational methods to the study of this compound's reaction mechanisms.

| Computational Method | Application to this compound | Key Insights |

| Quantum Mechanics (QM) | Models the electronic rearrangements during the reaction, including bond breaking/formation. arxiv.orgpeerj.com | Elucidates the pathway of Co-C bond cleavage following protonation of the formyl group. |

| Molecular Dynamics (MD) | Simulates the motion of the molecule and solvent over time. lammps.orgyoutube.com | Reveals conformational preferences, solvent shell structure, and dynamic events leading to the reaction. |

| QM/MM Hybrid Method | Provides a high-accuracy model of the reaction in its full molecular environment. nju.edu.cnbioexcel.eu | Accurately models the transition state and energetics of the Co-C bond cleavage within the complex structure. |

Energy Barrier Calculations for Key Transformation Steps

A central goal of computational reaction modeling is to determine the activation energy, or energy barrier, for each step in a reaction pathway. fgarciasanchez.es This barrier represents the minimum energy required for reactants to transform into products and is the primary determinant of the reaction rate. For this compound, calculating the energy barriers for the key steps of its acid-catalyzed decomposition provides quantitative validation of the proposed mechanism.

Density Functional Theory (DFT) is a widely used QM method for calculating the geometries and energies of reactants, products, and, most importantly, transition states—the highest energy point along the reaction coordinate. diva-portal.orgaps.orguniversiteitleiden.nl By locating the transition state structure, the energy barrier can be calculated as the energy difference between the transition state and the reactants. researchgate.net

In the decomposition of this compound, kinetic studies show that the cleavage of the Co-C bond is the rate-determining step. researchgate.net This implies that this step has the highest energy barrier. Computational calculations would focus on two key transformations:

Protonation of the Formyl Oxygen: This is a rapid equilibrium step, suggesting a low energy barrier.

Cleavage of the Co-C Bond: As the rate-limiting step, this transformation is expected to have a significantly higher energy barrier. Computational models can confirm this by calculating the energy required to stretch and ultimately break this bond in the protonated intermediate. researchgate.netmdpi.com

The following table provides a conceptual illustration of a calculated energy profile for this two-step mechanism. The values are hypothetical and serve to demonstrate the expected relative energetics.

| Reaction Coordinate State | Description | Relative Free Energy (kcal/mol) |

| Reactant | This compound + H₃O⁺ | 0 |

| Transition State 1 | Proton transfer from H₃O⁺ to formyl oxygen | ~5-10 |

| Intermediate | Protonated this compound | ~2-5 |

| Transition State 2 | Elongation and cleavage of the Co-C bond | ~20-25 |

| Product | Cob(III)alamin + Acetaldehyde + H₂O | < 0 (Exergonic) |

Note: These values are illustrative and represent a typical profile for a reaction with a rapid initial step followed by a slower, rate-determining step.

Insights into Cobalamin-Ligand Interactions and Electronic Structure

The chemical properties of this compound are fundamentally governed by the electronic structure of the entire molecule, particularly the interactions between the central cobalt ion and its axial ligands. nih.gov The cobalamin structure features a Co(III) ion coordinated by the four nitrogen atoms of the planar corrin (B1236194) macrocycle. libretexts.orghilarispublisher.com The two axial positions are occupied by the "upper" organometallic ligand (formylmethyl) and the "lower" 5,6-dimethylbenzimidazole (B1208971) (DMB) base, which is tethered to the corrin ring. nih.govresearchgate.net

Computational methods can provide detailed insights into these interactions:

Nature of the Co-C Bond: The bond between the cobalt atom and the formylmethyl carbon is a covalent sigma (σ) bond. Quantum chemical calculations can determine its bond dissociation energy, length, and vibrational frequency. The presence of the electron-withdrawing formyl group (-CHO) significantly influences the polarity and strength of this bond, making it susceptible to cleavage, especially after the oxygen is protonated, which further increases its electron-withdrawing character. researchgate.net

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution. This reveals the partial charges on the atoms, the degree of covalent vs. ionic character in the bonds, and the extent of electron donation from the ligands to the metal center. In this compound, such analysis would quantify the electronic pull of the formyl group on the Co-C bond.

The Trans-Influence: The nature of the lower DMB ligand can influence the strength of the upper Co-C bond. This "trans-influence" is a well-known phenomenon in coordination chemistry. Computational models can probe this effect by comparing the properties of the Co-C bond in the "base-on" form (DMB coordinated) versus the "base-off" form (DMB displaced). researchgate.netnih.gov

These computational investigations provide a molecular-level rationale for the observed stability and reactivity of this compound, linking its electronic properties directly to its chemical behavior.

Future Directions and Research Perspectives

Unraveling Undiscovered Metabolic Roles of Formylmethylcobalamin

While this compound is a known intermediate in certain enzymatic reactions, its full metabolic significance remains an area of active investigation. Future research will likely focus on identifying novel metabolic pathways where this compound may play a crucial role. The degradation of this compound is thought to proceed via a rate-determining fission of the cobalt-carbon bond to yield cob(II)alamin and acetaldehyde (B116499). researchgate.net This decomposition is sensitive to acid and follows a bimolecular rate law, suggesting an initial protonation of the formyl carbonyl group. researchgate.net

The biosynthesis and degradation of related coenzymes, such as coenzyme A, are tightly regulated processes involving both synthesis and breakdown to maintain cellular homeostasis. nih.gov Similar regulatory mechanisms may exist for this compound, and their elucidation could reveal new metabolic contexts. For instance, the degradation of some compounds is triggered by shifts in the cellular metabolic state, such as changes in the levels of acetyl-CoA. nih.gov Investigating whether similar metabolic triggers influence this compound stability could uncover new connections to broader metabolic networks.

Furthermore, the study of metabolic pathways for other complex biomolecules, like methylxanthines and glycosphingolipids, demonstrates that intricate biosynthetic and degradative routes are common. mdpi.comnih.gov These pathways often involve a series of enzymatic steps to modify a core structure. mdpi.comnih.gov It is plausible that this compound participates in analogous, yet-to-be-discovered, multi-enzyme pathways. The diverse roles of enzymes in amino acid and fatty acid metabolism also highlight the potential for discovering new functions for specific intermediates like this compound. cuni.czbasicmedicalkey.com

Engineering Enzymes for Modulated this compound Reactivity

The targeted modification of enzymes that interact with this compound holds significant promise for both fundamental research and biotechnological applications. By altering the active sites of these enzymes, it may be possible to modulate the formation, stability, and reactivity of this compound. This approach has been successfully applied to other coenzyme B12-dependent enzymes, such as glycerol (B35011) dehydratase, where site-directed mutagenesis of active site residues has been used to alter substrate specificity and catalytic efficiency. frontiersin.org

Understanding the intricate interactions between a cofactor and its host enzyme is crucial for successful engineering. badgut.org For instance, in methionine synthase, the enzyme's structure facilitates the challenging reductive reactivation of the cobalamin cofactor by stabilizing transient, highly reactive states. pnas.org Structural studies of enzymes that bind this compound could reveal key residues involved in its binding and transformation. These residues could then be targeted for mutagenesis to create enzymes with altered reactivity towards this compound.

Furthermore, the development of bioinspired and biomimetic catalysts that mimic the function of B12 enzymes is a growing field. d-nb.info These synthetic systems can provide valuable insights into the reaction mechanisms of their biological counterparts and can be engineered for specific catalytic applications. d-nb.info Applying these principles to this compound-related enzymes could lead to the development of novel biocatalysts for green chemistry and organic synthesis.

Development of Advanced Spectroscopic Probes for Transient Intermediates

The study of transient intermediates like this compound is often hampered by their low abundance and kinetic lability. nih.govresearchgate.net Advanced spectroscopic techniques are crucial for their detection and characterization within complex biological systems. Time-resolved spectroscopy, for example, has been instrumental in characterizing the photolytic intermediates of methylcobalamin (B1676134), revealing details about cobalt-carbon bond cleavage and the electronic and geometric structures of transient species. osti.gov Similar approaches could be adapted to study the formation and decay of this compound in real-time.

An "enzyme-trap" approach, where unstable intermediates are isolated as tightly-bound enzyme-product complexes, has proven effective for studying the cobalamin biosynthetic pathway. nih.govresearchgate.net This method, combined with spectroscopic analysis, has allowed for the characterization of several previously elusive intermediates. nih.govresearchgate.net Applying this strategy to enzymes that utilize this compound could enable its isolation and detailed spectroscopic analysis.

Furthermore, the development of novel spectroscopic probes is essential. For instance, an intense feature in the circular dichroism (CD) spectrum and a prominent peak in the resonance Raman (rR) spectra of cob(I)alamin have been identified as excellent probes of its nucleophilic character and reactivity. nih.govacs.org Identifying similar unique spectroscopic signatures for this compound would greatly facilitate its study in various environments, including within enzyme active sites. The use of techniques like triply resonant sum frequency (TRSF) spectroscopy also holds potential for unambiguously determining the electronic and vibrational contributions to the absorption spectra of cobalamin derivatives. acs.org

Synergistic Application of Computational and Experimental Methodologies

The combination of computational and experimental approaches provides a powerful strategy for understanding the complex chemistry of cobalamins, including this compound. figshare.com Quantum mechanics/molecular mechanics (QM/MM) methods have been particularly valuable in modeling the photolysis and catalytic reactions of vitamin B12-dependent enzymes. louisville.edu These computational studies can provide insights into reaction mechanisms, the nature of transient intermediates, and the role of the protein environment in catalysis. louisville.edu

For instance, computational studies have been used to investigate the mechanism of methyl group transfer in cobalamin-dependent methyltransferases and to understand the factors that influence the cleavage of the Co-C bond. researchgate.net Similar computational approaches could be applied to this compound to explore its reactivity and the mechanism of its formation and degradation.

Experimental techniques, in turn, can validate and refine computational models. Spectroscopic methods, such as electronic absorption, circular dichroism, and resonance Raman spectroscopy, provide data on the geometric, electronic, and vibrational properties of cobalamin species. nih.gov These experimental data can be compared with the results of density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to build accurate models of cobalamin structure and reactivity. nih.govnih.gov The development of CHARMM-compatible force-field parameters for corrinoids from quantum mechanical calculations further enhances the accuracy of molecular dynamics simulations of cobalamin-protein interactions. osti.govresearchgate.net This synergistic approach, integrating cutting-edge computational and experimental methods, will be essential for a deeper understanding of this compound.

Elucidation of Regulatory Mechanisms Governing this compound Formation and Turnover

The cellular levels of cofactors and their intermediates are often tightly regulated to meet metabolic demands and prevent the accumulation of potentially toxic compounds. The biosynthesis of coenzyme B12, for example, is regulated by riboswitches, which are structured RNA elements in the 5' untranslated regions of B12-related genes that bind to a B12 derivative and modulate gene expression. wikipedia.orgnih.govoup.com This creates a negative feedback loop where the final product controls its own synthesis. wikipedia.org It is plausible that similar regulatory mechanisms govern the formation and turnover of this compound.

In bacteria, the expression of cobalamin biosynthetic and transport genes is often controlled by adenosylcobalamin (Ado-CBL), which acts as an effector molecule. nih.gov The binding of Ado-CBL to a riboswitch can induce conformational changes in the mRNA, leading to either transcription termination or inhibition of translation initiation. nih.gov Investigating the 5' untranslated regions of genes encoding enzymes that produce or utilize this compound could reveal the presence of similar regulatory elements.

Q & A

Q. Q1. What experimental methods are recommended for synthesizing and characterizing Formylmethylcobalamin?

To synthesize this compound, researchers should employ established protocols for cobalamin derivatives, such as enzymatic or chemical alkylation of hydroxocobalamin. Characterization requires multi-modal analysis:

- UV-Vis spectroscopy to confirm the presence of characteristic absorption bands (e.g., γ-band at ~350 nm and α/β-bands in the 500–600 nm range) .

- Mass spectrometry (ESI-MS) for molecular weight verification.

- 1H NMR and FT-IR to identify functional groups (e.g., formyl and methyl moieties). Ensure purity via HPLC with a C18 column and aqueous/organic mobile phase .

For reproducibility, document reaction conditions (pH, temperature, solvent) and validate against known cobalamin standards .

Q. Q2. How can researchers assess the stability of this compound under varying physiological conditions?

Design stability studies using:

- pH-dependent degradation assays (e.g., incubate in buffers ranging from pH 2–9 at 37°C).

- Light and temperature sensitivity tests (e.g., expose to UV light or store at 4°C vs. 25°C).

Quantify degradation products via HPLC or LC-MS and compare to control samples. Statistical analysis (e.g., ANOVA) should confirm significance (p < 0.05) .

Advanced Research Questions

Q. Q3. What mechanistic studies are critical to understanding this compound’s role in methyl group transfer pathways?

Advanced approaches include:

- Isotopic labeling (e.g., 13C-methyl groups) to track methyl transfer kinetics via NMR or radiometric assays.

- Enzyme inhibition assays using methionine synthase or other methyltransferases to quantify cofactor dependency.

- Computational modeling (DFT or MD simulations) to study binding affinities and transition states. Address contradictory data (e.g., conflicting kinetic parameters) by comparing experimental conditions and normalizing for enzyme activity .

Q. Q4. How should researchers resolve contradictions in reported redox potentials of this compound?

Contradictions often arise from methodological variability. To address this:

- Standardize electrochemical measurements (e.g., cyclic voltammetry) using identical reference electrodes (e.g., Ag/AgCl) and solvent systems.

- Control for oxygen sensitivity by conducting experiments under inert atmospheres.

- Compare results with structurally analogous cobalamins (e.g., methylcobalamin) to identify outliers. Publish raw datasets and calibration curves for transparency .

Q. Q5. What strategies optimize the detection of this compound in complex biological matrices?

Develop a LC-MS/MS protocol with:

- Sample preparation : Use solid-phase extraction (SPE) to isolate cobalamins from plasma/tissue homogenates.

- Internal standards : Deuterated this compound to correct for matrix effects.

- Method validation : Assess recovery rates (>85%), limit of detection (LOD < 1 nM), and inter-day precision (CV < 15%). Cross-validate with microbiological assays (e.g., Lactobacillus growth assays) to confirm bioactivity .

Methodological and Ethical Considerations

Q. Q6. How can researchers ensure ethical rigor in studies involving this compound’s therapeutic potential?

Q. Q7. What statistical practices are essential for reporting this compound’s dose-response relationships?

- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves.

- Report confidence intervals and avoid overinterpreting non-significant trends.

- For meta-analyses, assess heterogeneity (I² statistic) and publication bias (funnel plots) .

Data Presentation and Reproducibility

Q. Q8. How should researchers structure figures to highlight this compound’s structural and functional properties?

Q. Q9. What guidelines ensure reproducibility in this compound research?

- Publish full synthetic protocols (solvents, catalysts, purification steps) in SI.

- Share crystallographic data (CCDC codes) and NMR spectra (δ values, coupling constants).

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Addressing Knowledge Gaps

Q. Q10. What unexplored areas in this compound research warrant prioritized funding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.